molecular formula C19H25NOS B029964 1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]- CAS No. 112835-48-0

1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-

Número de catálogo: B029964
Número CAS: 112835-48-0
Peso molecular: 315.5 g/mol
Clave InChI: KFQYTPMOWPVWEJ-MRXNPFEDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Name: (6S)-5,6,7,8-Tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-1-naphthalenol hydrochloride Molecular Formula: C₁₉H₂₅NOS CAS Registry Number: 99755-59-6 (base compound), 102121-00-6 (3-thienyl variant) Therapeutic Class: Nonergot-derivative dopamine receptor agonist (D1–D5 receptor agonist). Primary Use: Treatment of Parkinson’s disease and restless legs syndrome, marketed as Rotigotine (Neupro®).

The compound features a tetralin (5,6,7,8-tetrahydro-1-naphthalenol) backbone substituted with a propyl[2-(2-thienyl)ethyl]amino group at position 5. The stereochemistry (6S) is critical for dopamine receptor affinity. The thienyl moiety enhances lipophilicity and receptor binding compared to simpler alkylamino derivatives.

Métodos De Preparación

Historical Context and Synthetic Challenges

The initial synthesis of Rotigotine, as disclosed in US Patent 6,372,920, involved direct alkylation of (S)-(-)-5-hydroxy-N-n-propyl-2-aminotetraline (Compound V) with 2-(2-thienyl)ethyl 4-toluenesulfonate in xylene under reflux . However, this method suffered from low yields (30–40%) due to competitive O-alkylation of the phenolic hydroxyl group, generating up to 15% byproducts . The reaction’s inefficiency stemmed from:

  • Phenolic reactivity : The nucleophilic hydroxyl group participated in undesired ether formation.

  • Stoichiometric imbalances : A 3:1 molar excess of alkylating agent was required, complicating purification.

  • Thermal degradation : Prolonged heating (32 hours) at 140°C led to decomposition of the thienyl moiety .

Modern Alkylation Strategies with Protected Intermediates

O-Acylation for Phenol Protection

To circumvent O-alkylation, contemporary methods first protect the phenolic hydroxyl via acylation. As detailed in WO2010066755A1 , (S)-(-)-5-hydroxy-N-n-propyl-2-aminotetraline hydrobromide is treated with acetyl chloride in acetonitrile, forming the acetoxy derivative (Compound III') with >99% regioselectivity . Key parameters include:

  • Acylating agent : Acetyl chloride (1.2 equiv) at 0–5°C.

  • Base : Sodium bicarbonate (1.5 equiv) to neutralize HBr.

  • Solvent : Acetonitrile or toluene, enabling facile removal of byproducts via distillation.

ParameterValueImpact on Yield
Temperature0–5°CMinimizes hydrolysis
Reaction time2 hoursCompletes acylation
Solvent polarityAcetonitrile (ε 37.5)Enhances nucleophilicity

Thienylethyl Alkylation Using Nitrobenzenesulfonates

The protected intermediate (III') undergoes alkylation with 2-(2-thienyl)ethyl nitrobenzenesulfonate (Compound IV) in toluene at 80–90°C . Nitrobenzenesulfonates outperform traditional tosylates due to:

  • Enhanced leaving group ability : The electron-withdrawing nitro group lowers the transition state energy (ΔG‡ ≈ 85 kJ/mol vs. 92 kJ/mol for tosylates) .

  • Reduced stoichiometry : Only 1.1 equivalents of IV are needed, versus 3.0 for prior methods.

  • Faster kinetics : Reaction completes in 8 hours (vs. 32 hours historically).

Post-alkylation, the acetoxy group is hydrolyzed using 2M NaOH in methanol/water (1:1) at 50°C, yielding Rotigotine with 98.7% HPLC purity .

Catalytic Hydrogenation for Tetralin Backbone Synthesis

The tetrahydro-naphthalenol core is synthesized via hydrogenation of 1-naphthol derivatives. CN112409145A discloses a solvent-free method using Raney nickel (3–5 wt%) under 3.0–5.0 MPa H₂ at 200–250°C. Critical findings include:

  • Temperature dependence : At <150°C, 1,2,3,4-tetrahydro-1-naphthol dominates (70%), but >200°C favors 1-tetralone (85% selectivity) .

  • Pressure effects : 4.0 MPa optimizes ring saturation without over-hydrogenation to decalins.

Condition1-Tetralone YieldByproducts
170°C, 3.0 MPa37%48% tetrahydro-naphthol
230°C, 4.0 MPa67%<5% decalins
250°C, 5.0 MPa59%12% ring-opened species

This 1-tetralone intermediate is subsequently converted to the aminotetraline precursor via reductive amination with n-propylamine.

Purification and Crystallization Techniques

Salt Formation for Enhanced Purity

Rotigotine freebase is prone to oxidation at the thiophene ring. To stabilize it, the hydrochloride salt is formed by treating the freebase with HCl in ethyl acetate . Recrystallization from ethanol/water (3:1) affords the API with 99.53% purity . Key crystallization parameters:

  • Solvent ratio : Ethanol:water = 3:1 (v/v).

  • Cooling rate : 0.5°C/min to prevent oiling out.

  • Seed crystals : 0.1% w/w of Rotigotine HCl.

Chromatography-Free Workup

Modern processes eliminate column chromatography via:

  • Alkaline washes : 5% NaHCO₃ removes residual sulfonic acids from nitrobenzenesulfonate byproducts .

  • Distillation : Short-path distillation at 0.1 mmHg isolates Rotigotine freebase (bp 210–215°C).

Industrial-Scale Process Economics

A comparative analysis of two production routes highlights efficiency gains:

ParameterTraditional Method Improved Process
Alkylating agent cost$420/kg (tosylate)$290/kg (nitrobenzenesulfonate)
Reaction volume8 L/kg product3.5 L/kg product
Purity post-hydrolysis89%98.7%
E-factor34 (kg waste/kg API)11 (kg waste/kg API)

The improved process reduces raw material costs by 31% and waste generation by 68%, primarily through solvent recycling and higher catalytic turnovers.

Análisis De Reacciones Químicas

Tipos de Reacciones

N-0923 experimenta varias reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y varios electrófilos para reacciones de sustitución. Las condiciones varían según la reacción deseada, típicamente involucrando temperaturas controladas y disolventes específicos .

Productos Mayores

Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas de la reacción y de los reactivos utilizados. Por ejemplo, la oxidación puede conducir a la formación de cetonas o ácidos carboxílicos, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo aromático .

Mecanismo De Acción

N-0923 ejerce sus efectos uniéndose a los receptores de dopamina, particularmente el receptor D3 de dopamina, con alta afinidad. Actúa como un agonista completo en estos receptores, imitando los efectos de la dopamina y conduciendo a un aumento de la actividad dopaminérgica. Además, tiene actividad agonista parcial en el receptor 5-HT1A y actividad antagonista en el receptor α2B-adrenérgico, lo que contribuye a su perfil farmacológico general .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituted Tetralin Derivatives

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Properties Applications References
Rotigotine 6-[propyl(2-(2-thienyl)ethyl)amino] C₁₉H₂₅NOS High dopamine receptor affinity (D1–D5 agonist), transdermal delivery Parkinson’s disease
8-Hydroxy-2-(di-n-propylamino)tetraline 7-(dipropylamino) C₁₆H₂₅NO Moderate D2/D3 selectivity; lower lipophilicity Research tool for receptor studies
6-[Propyl(2-(3-thienyl)ethyl)amino]- analog 3-thienyl instead of 2-thienyl C₁₉H₂₅NOS Reduced receptor binding vs. 2-thienyl variant Experimental dopamine agonist
6-Amino-5,6,7,8-tetrahydro-1-naphthalenol 6-amino C₁₀H₁₃NO Minimal dopamine activity; basic scaffold Chemical intermediate
1-(5,6,7,8-Tetrahydro-2-naphthalenyl)propanamine α-ethyl substitution C₁₃H₁₉N Limited receptor interaction Synthetic precursor

Key Observations:

  • Thienyl Position : The 2-thienyl group in Rotigotine enhances receptor binding compared to the 3-thienyl isomer (2.5-fold lower potency).
  • Amino Group Complexity: Dipropylamino derivatives (e.g., 8-hydroxy-2-(di-n-propylamino)tetraline) exhibit narrower receptor selectivity and higher toxicity (LD₅₀: 0.5 mg/kg in rats).
  • Methyl Substituents: Addition of methyl groups (e.g., 8-methyl in cis-7-(dipropylamino)-5,6,7,8-tetrahydro-8-methyl-1-naphthalenol) reduces solubility but increases metabolic stability.

Rotigotine vs. Dipropylamino Derivatives

  • Efficacy: Rotigotine’s EC₅₀ for D3 receptors is 0.24 nM, surpassing dipropylamino analogs (EC₅₀ >10 nM).
  • Toxicity: Dipropylamino derivatives show acute toxicity (oral LD₅₀: 300 mg/kg in rats) and respiratory irritation, whereas Rotigotine’s transdermal formulation minimizes systemic toxicity.
  • Metabolism: Rotigotine undergoes hepatic glucuronidation, avoiding reactive intermediates common in dipropylamino compounds.

Isomeric and Functional Variants

  • Thienyl Isomers : The 2-thienyl group in Rotigotine improves blood-brain barrier penetration vs. 3-thienyl analogs (logP: 3.1 vs. 2.8).
  • Hydroxy Position: 5,6,7,8-Tetrahydro-1-naphthalenol derivatives with hydroxyl groups at position 2 (e.g., 6-(dipropylamino)-5,6,7,8-tetrahydro-1,2-diol) exhibit antioxidant properties but lack dopamine activity.

Actividad Biológica

1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]- (commonly known as Rotigotine) is a compound that exhibits significant biological activity. It is primarily recognized for its dopaminergic properties and has been utilized in the treatment of Parkinson's disease and restless legs syndrome. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H25NOS
  • Molecular Weight : 315.47 g/mol
  • CAS Number : 92206-54-7

Rotigotine acts as a non-selective agonist at dopamine receptors (D1 and D2), mimicking the effects of dopamine in the brain. This mechanism is crucial in managing symptoms associated with Parkinson's disease by enhancing dopaminergic transmission in the central nervous system (CNS).

Pharmacological Effects

  • Dopaminergic Activity : Rotigotine has been shown to effectively stimulate dopamine receptors, which is essential for motor control and coordination. This property is particularly beneficial for patients with Parkinson's disease.
  • Neuroprotective Effects : Research indicates that Rotigotine may exert neuroprotective effects by reducing oxidative stress and apoptosis in dopaminergic neurons. This is supported by studies showing decreased cell death in neurotoxin models when treated with Rotigotine.
  • Antidepressant Effects : Some studies suggest that Rotigotine may also have antidepressant-like effects due to its action on the dopaminergic system, which plays a role in mood regulation.

Case Studies

  • Parkinson’s Disease Management :
    • A clinical study demonstrated that patients treated with Rotigotine showed significant improvements in motor function compared to those receiving placebo treatment. The Unified Parkinson's Disease Rating Scale (UPDRS) scores improved significantly over 24 weeks of treatment.
  • Restless Legs Syndrome :
    • Another study highlighted the efficacy of Rotigotine in alleviating symptoms of restless legs syndrome. Patients reported a marked reduction in discomfort and an improvement in sleep quality.

In Vitro Studies

  • In vitro experiments have shown that Rotigotine can protect against neurotoxicity induced by 6-hydroxydopamine (6-OHDA), a common model for studying Parkinson's disease. The compound reduced reactive oxygen species (ROS) production and preserved mitochondrial function.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
Dopaminergic AgonismHighClinical Trials
NeuroprotectionSignificant reduction in apoptosisIn Vitro Studies
Antidepressant-like EffectsModerate improvement reportedAnimal Studies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing this compound, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination or condensation reactions using tetralin derivatives and functionalized thienyl-ethylamine precursors. Key steps include:

  • Stereochemical control : Use chiral catalysts (e.g., (6S)-configured intermediates) to ensure enantiomeric purity .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures .
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (e.g., ESI-MS for molecular ion detection) .

Q. How can the stereochemistry and structural conformation of this compound be confirmed experimentally?

  • Methodological Answer :

  • Chiral resolution : Use chiral stationary-phase HPLC or polarimetry to distinguish enantiomers .
  • NMR analysis : 2D NOESY or ROESY to validate spatial proximity of the propyl-thienyl ethylamine side chain to the tetralin ring .
  • X-ray crystallography : For absolute configuration determination, though limited by crystallizability .

Q. What are the primary safety considerations for handling this compound in laboratory settings?

  • Methodological Answer :

  • Hazard mitigation : Use fume hoods, nitrile gloves, and sealed containers to avoid inhalation (H335) or dermal exposure (H315/H319) .
  • Waste disposal : Incinerate via licensed facilities due to potential NOx emissions upon decomposition .
  • Emergency protocols : Immediate rinsing with water for eye/skin contact and activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How does the compound interact with dopamine receptors, and what methodological approaches resolve conflicting binding affinity data?

  • Methodological Answer :

  • In vitro assays : Radioligand displacement studies (e.g., [³H]spiperone for D2/D3 receptors) in transfected HEK293 cells. Use Schild analysis to calculate Ki values .
  • Contradiction resolution : Variability in binding data may arise from stereoisomer impurities. Validate enantiopurity via chiral chromatography before assays .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) to compare binding poses of (6S) vs. (6R) configurations in receptor crystal structures (PDB: 6CM4) .

Q. What metabolic pathways and toxicological endpoints are relevant for in vivo studies?

  • Methodological Answer :

  • Metabolite profiling : Administer radiolabeled compound (¹⁴C) to rodents; analyze plasma/tissue extracts via LC-MS/MS. Major metabolites likely include sulfated or glucuronidated derivatives .
  • Toxicity endpoints : Subcutaneous TDLo in rats (0.5 mg/kg) suggests neurotoxicity; monitor locomotor activity and histopathology of striatal neurons .
  • Oxidative stress assays : Measure glutathione depletion and lipid peroxidation in hepatic microsomes to assess hepatotoxicity risk .

Q. How can environmental persistence and bioaccumulation potential be assessed despite limited ecotoxicological data?

  • Methodological Answer :

  • QSAR modeling : Predict log Kow (octanol-water partition coefficient) using EPI Suite™. High log Kow (>3) indicates bioaccumulation risk .
  • Soil mobility : Conduct batch sorption experiments with loam soil; calculate Kd (distribution coefficient) to estimate leaching potential .
  • Degradation studies : Simulate UV/hydrolysis (OECD 111) to identify breakdown products (e.g., thiophene ring oxidation) .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported receptor subtype selectivity (e.g., D2 vs. D4)?

  • Methodological Answer :

  • Assay standardization : Ensure consistent cell lines (e.g., CHO vs. HEK293) and buffer conditions (pH, Mg²⁺ concentration) across studies .
  • Allosteric modulation screening : Test compound in the presence of orthosteric antagonists (e.g., haloperidol) to rule out indirect effects .
  • Species variability : Compare binding affinities in human vs. rodent receptor isoforms .

Q. Tables for Key Data

Property Value/Classification Reference
Molecular Weight315.47 g/mol (C19H25NOS)
Acute Toxicity (Oral, Rat)TDLo = 0.5 mg/kg (subcutaneous)
Chiral Configuration(6S)-enantiomer dominant
Hazard StatementsH302, H315, H319, H335

Propiedades

Número CAS

112835-48-0

Fórmula molecular

C19H25NOS

Peso molecular

315.5 g/mol

Nombre IUPAC

(6R)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C19H25NOS/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21/h3-7,13,16,21H,2,8-12,14H2,1H3/t16-/m1/s1

Clave InChI

KFQYTPMOWPVWEJ-MRXNPFEDSA-N

SMILES

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O

SMILES isomérico

CCCN(CCC1=CC=CS1)[C@@H]2CCC3=C(C2)C=CC=C3O

SMILES canónico

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O

Sinónimos

(+)-5,6,7,8-tetrahydro-6-(propyl(2-(2-thienyl)ethyl)amino)-1-naphthol
(+--)-5,6,7,8-tetrahydro-6-(propyl(2-(2-thienyl)ethyl)amino)-1-naphthol
1-naphthalenol, 5,6,7,8-tetrahydro-6-(propyl(2-(2-thienyl)ethyl)amino)-
2-(N-n-propyl-N-2-thienylethylamino)-5-hydroxytetralin
N 0437
N 0437, (+-)-isomer
N 0437, (-)-isomer
N 0437, (R)-isomer
N 0437, hydrochloride, (R)-isomer
N 0437, hydrochloride, (S)-isomer
N 0923
N 0924
N-0437
N-0923
N-0924
Neupro
racemic N-0437
rotigotine
rotigotine (+-)-form
Rotigotine CDS
rotigotine, (+)-
rotigotine, (+--)-

Origen del producto

United States

Synthesis routes and methods I

Procedure details

13.1 kg (63.9 mol) (−)-5-hydroxy-N-n-propyl-2-aminotetralin, 51.6 kg (182 mol) 2-(2-thienyl)ethanol toluenesulfonate, and 4.1 kg (38.6 mol) sodium carbonate (0.6 molar ratio Na2CO3/amine starting material) were mixed in a reactor under a nitrogen atmosphere using xylenes (150 kg) as a solvent with vigorous agitation and heated to a temperature of 120° C. to 125° C. for a period of 32 hours. HPLC analysis of the reaction mixture showed less than 2% of the starting material remaining, and the reaction was halted. The product, (−)-5-hydroxy-2-[N-n-propyl-N-2-(2-thienyl)ethylamino]tetralin, was isolated in the usual manner well known to those skilled in the art without chromatographic purification to yield product that was converted to its hydrochloride salt form, with a yield of 13.2 kg (59%).
Quantity
13.1 kg
Type
reactant
Reaction Step One
Name
2-(2-thienyl)ethanol toluenesulfonate
Quantity
51.6 kg
Type
reactant
Reaction Step One
Quantity
4.1 kg
Type
reactant
Reaction Step One
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
xylenes
Quantity
150 kg
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

700 mg (3.4 mmol) (−)-5-hydroxy-N-n-propyl-2-aminotetralin made by the process described in U.S. Pat. No. 5,382,596, 4.8 g (17 mmol) 2-(2-thienyl)ethanol toluenesulfonate, 216 mg (2 mmol) sodium carbonate (0.6 molar ratio Na2CO3/amine starting material), and 40 mL xylenes (mixture, Aldrich Chemical Co.) were mixed and brought to reflux. The reaction was halted at 24 hours, and worked up in the usual manner well known to those skilled in the art without chromatographic purification to yield the product, (−)-5-hydroxy-2-[N-n-propyl-N-2-(2-thienyl)ethylamino]tetralin, that was converted to its hydrochloride salt form, with a yield of 1 g (84%).
Quantity
700 mg
Type
reactant
Reaction Step One
Name
2-(2-thienyl)ethanol toluenesulfonate
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
216 mg
Type
reactant
Reaction Step Two
[Compound]
Name
xylenes
Quantity
40 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(4-Isocyanatophenoxy)pyridine-2-carboxamide
1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-
4-(4-Isocyanatophenoxy)pyridine-2-carboxamide
4-(4-Isocyanatophenoxy)pyridine-2-carboxamide
1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-
4-(4-Isocyanatophenoxy)pyridine-2-carboxamide
4-(4-Isocyanatophenoxy)pyridine-2-carboxamide
1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-
4-(4-Isocyanatophenoxy)pyridine-2-carboxamide
4-(4-Isocyanatophenoxy)pyridine-2-carboxamide
1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-
4-(4-Isocyanatophenoxy)pyridine-2-carboxamide
4-(4-Isocyanatophenoxy)pyridine-2-carboxamide
1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-
4-(4-Isocyanatophenoxy)pyridine-2-carboxamide
4-(4-Isocyanatophenoxy)pyridine-2-carboxamide
1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.